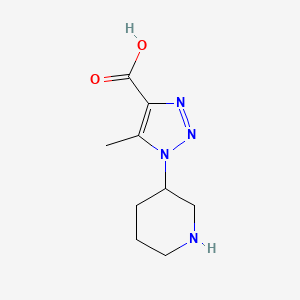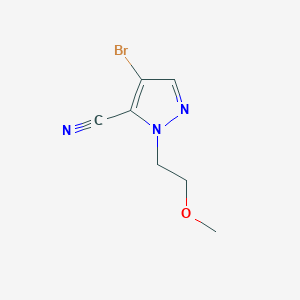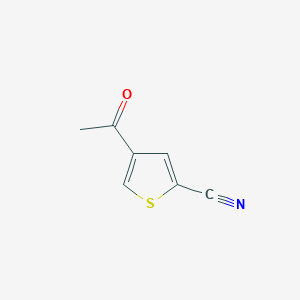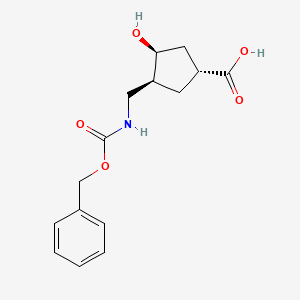
(1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique cyclopentane ring structure, which is substituted with a benzyloxycarbonyl group, an aminomethyl group, and a hydroxyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Aminomethylation: The aminomethyl group is added through a Mannich reaction, using formaldehyde and a secondary amine.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using osmium tetroxide as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Benzyl chloroformate, triethylamine, dichloromethane, room temperature.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
(1R,3S,4S)-3-((((Methoxycarbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
(1R,3S,4S)-3-((((Ethoxycarbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid: Similar structure but with an ethoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
The uniqueness of (1R,3S,4S)-3-((((Benzyloxy)carbonyl)amino)methyl)-4-hydroxycyclopentane-1-carboxylic acid lies in its specific substituents, which confer distinct chemical properties and biological activities. The benzyloxycarbonyl group, in particular, may enhance its stability and facilitate its interaction with biological targets.
属性
分子式 |
C15H19NO5 |
|---|---|
分子量 |
293.31 g/mol |
IUPAC 名称 |
(1R,3S,4S)-3-hydroxy-4-(phenylmethoxycarbonylaminomethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c17-13-7-11(14(18)19)6-12(13)8-16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19)/t11-,12+,13+/m1/s1 |
InChI 键 |
LOMASUNVZXTSET-AGIUHOORSA-N |
手性 SMILES |
C1[C@H](C[C@@H]([C@@H]1CNC(=O)OCC2=CC=CC=C2)O)C(=O)O |
规范 SMILES |
C1C(CC(C1CNC(=O)OCC2=CC=CC=C2)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


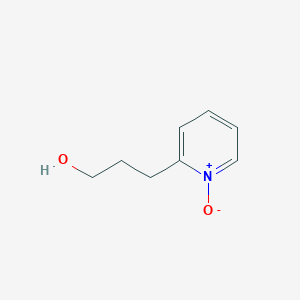
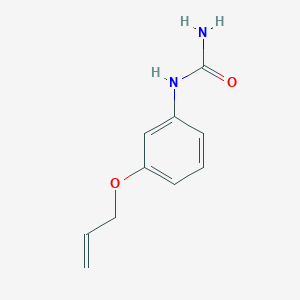
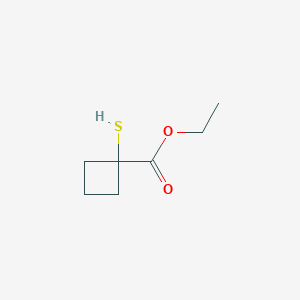
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid](/img/structure/B15230925.png)
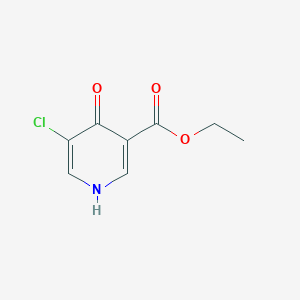
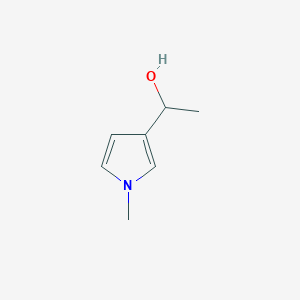
![Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B15230961.png)
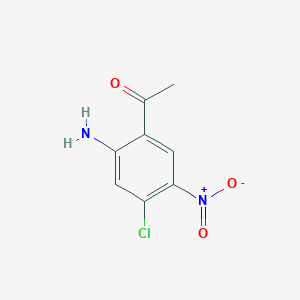
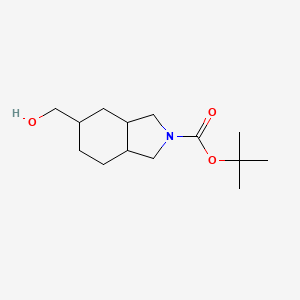
![(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15230982.png)
